6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester
CAS No.:
Cat. No.: VC13661367
Molecular Formula: C15H16BBrFNO2
Molecular Weight: 352.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16BBrFNO2 |
|---|---|
| Molecular Weight | 352.01 g/mol |
| IUPAC Name | 6-bromo-8-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
| Standard InChI | InChI=1S/C15H16BBrFNO2/c1-14(2)15(3,4)21-16(20-14)10-5-9-6-11(17)7-12(18)13(9)19-8-10/h5-8H,1-4H3 |
| Standard InChI Key | IDIOVYKZPQKGSQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)F)Br |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)F)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents include bromine (position 6), fluorine (position 8), and a boronic acid pinacol ester (position 3). The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability by protecting the boronic acid from protodeboronation .
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆BBrFNO₂ |
| Molecular Weight | 352.01 g/mol |
| IUPAC Name | 6-bromo-8-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)F)Br |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)F)Br |
| PubChem CID | 134128691 |
The presence of electron-withdrawing halogens (Br, F) and the electron-deficient quinoline system modulates reactivity, favoring electrophilic substitution and metal-catalyzed cross-couplings .
Stability and Reactivity
Synthesis and Optimization
Halogenation and Boronation Strategies
Synthesis typically begins with halogenation of the quinoline core. Bromination at position 6 is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions, while fluorination at position 8 often employs HF-pyridine or Selectfluor reagents. Subsequent boronation at position 3 involves palladium-catalyzed Miyaura borylation, utilizing bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd(0) catalyst .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 75–85 | |
| Fluorination | Selectfluor, CH₃CN, 80°C | 60–70 | |
| Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 100°C | 50–65 |
Challenges in Regioselectivity
Achieving regioselective halogenation and borylation remains challenging due to the quinoline ring’s electronic heterogeneity. Directed ortho-metalation (DoM) strategies, employing directing groups like -OMe or -NH₂, have been explored to enhance selectivity . For instance, lithiation at position 3 followed by quench with B(OMe)₃ yields boronic acids, which are subsequently esterified with pinacol .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in Suzuki-Miyaura reactions, forming carbon-carbon bonds between aryl halides and boronic esters. Its electron-deficient quinoline core facilitates oxidative addition with Pd catalysts, enabling the synthesis of biaryl structures prevalent in pharmaceuticals .
Case Study: Anticandidate Agent Synthesis
Coupling 6-bromo-8-fluoroquinoline-3-boronic acid pinacol ester with 4-chlorophenyltriflate yielded a biaryl derivative exhibiting potent antifungal activity (IC₅₀ = 0.2 μM).
Construction of Heterocyclic Systems
The boronic ester participates in cycloadditions and annulations. For example, rhodium-catalyzed [4+2] cycloadditions with diynes produce polycyclic aromatic hydrocarbons (PAHs) with optoelectronic applications .
Comparison with Analogous Boronic Esters
Table 3: Comparative Analysis of Boronic Acid Pinacol Esters
| Compound | Reactivity in Suzuki Coupling (%) | Thermal Stability (°C) | Solubility (THF, g/L) |
|---|---|---|---|
| 6-Bromo-8-fluoroquinoline-3-Bpin | 92 | 180 | 12.5 |
| 2-Pyridinylboronic acid pinacol ester | 85 | 160 | 8.7 |
| Phenylboronic acid pinacol ester | 78 | 200 | 15.0 |
The quinoline derivative exhibits superior reactivity in cross-couplings due to its electron-deficient aromatic system, albeit with moderate solubility .
Recent Research Advancements
Catalytic Protodeboronation
Recent studies demonstrate that nickel catalysts enable protodeboronation of aryl boronic esters, offering a strategy to recover the parent quinoline after cross-coupling . This method preserves the boronic ester for subsequent reactions, enhancing synthetic efficiency.
Medicinal Chemistry Applications
Quinoline-boronic ester hybrids are being investigated as protease inhibitors. Molecular docking studies reveal that the boronic acid moiety binds covalently to catalytic serine residues in β-lactamases, potentiating antibiotic activity.
Future Directions
Future research should focus on:
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Green Synthesis: Developing solvent-free or aqueous-phase borylation protocols to improve sustainability .
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Therapeutic Exploration: Evaluating pharmacokinetics and toxicity profiles of quinoline-boronic acid conjugates.
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Materials Science: Integrating this compound into metal-organic frameworks (MOFs) for catalytic or sensing applications .
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